molecular formula C10H18CoO6 B8002773 Cobalt diacetylacetonate dihydrate CAS No. 15077-39-1

Cobalt diacetylacetonate dihydrate

Cat. No.: B8002773
CAS No.: 15077-39-1
M. Wt: 293.18 g/mol
InChI Key: MPLGGUCGGBCGFM-VGKOASNMSA-L
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Description

Cobalt diacetylacetonate dihydrate is a coordination complex derived from cobalt and acetylacetonate ligands. It is a metal acetylacetonate, which are coordination complexes formed from the acetylacetonate anion and metal ions, typically transition metals . This compound is known for its vibrant color and its role in various chemical processes and applications.

Preparation Methods

The synthesis of cobalt diacetylacetonate dihydrate typically involves the reaction of cobalt salts with acetylacetone in the presence of a base. One common method is to mix a solution of cobalt salt, such as cobalt acetate, with acetylacetone and then raise the pH of the solution until the complex precipitates . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the product.

Chemical Reactions Analysis

Cobalt diacetylacetonate dihydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in organic synthesis, particularly in coupling reactions such as the Negishi-type coupling reactions . Common reagents used in these reactions include bases and other ligands that can coordinate with the cobalt center. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cobalt diacetylacetonate dihydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic synthesis reactions . In biology and medicine, it can be used in the study of metalloproteins and other cobalt-containing biomolecules. In industry, it is used in the production of cobalt-based materials and as a precursor for the synthesis of other cobalt compounds .

Mechanism of Action

The mechanism by which cobalt diacetylacetonate dihydrate exerts its effects involves the coordination of the acetylacetonate ligands to the cobalt center, forming a stable complex. This complex can then participate in various chemical reactions, often acting as a catalyst by facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Cobalt diacetylacetonate dihydrate can be compared with other metal acetylacetonates, such as nickel diacetylacetonate and copper diacetylacetonate. These compounds share similar structures and properties but differ in their specific reactivity and applications. For example, nickel diacetylacetonate is often used in similar catalytic applications but may have different reactivity due to the different metal center .

Properties

IUPAC Name

cobalt(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Co.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLGGUCGGBCGFM-VGKOASNMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18CoO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15077-39-1
Record name Cobalt, diaquabis(2,4-pentanedionato)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015077391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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